molecular formula C10H18N2O3S B14908073 1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate

1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate

Cat. No.: B14908073
M. Wt: 246.33 g/mol
InChI Key: WDJCRUACLVAAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate is a chemical compound with the molecular formula C10H18N2O3S and a molecular weight of 246.33 g/mol . This compound is known for its unique structure, which includes a carbamate group, a methylthio group, and an oxopropyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate involves several steps. One common synthetic route includes the reaction of 1,1-dimethylethyl carbamate with a methylthio-substituted imine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. The methylthio group may also interact with thiol groups in proteins, affecting their function. These interactions can disrupt various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H18N2O3S

Molecular Weight

246.33 g/mol

IUPAC Name

tert-butyl (NZ)-N-[methylsulfanyl-(propanoylamino)methylidene]carbamate

InChI

InChI=1S/C10H18N2O3S/c1-6-7(13)11-8(16-5)12-9(14)15-10(2,3)4/h6H2,1-5H3,(H,11,12,13,14)

InChI Key

WDJCRUACLVAAIK-UHFFFAOYSA-N

Isomeric SMILES

CCC(=O)N/C(=N/C(=O)OC(C)(C)C)/SC

Canonical SMILES

CCC(=O)NC(=NC(=O)OC(C)(C)C)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.